Methyl 2-acetamido-3-[(2-acetamido-3-methoxy-3-oxopropyl)disulfanyl]propanoate
Methyl 2-acetamido-3-[(2-acetamido-3-methoxy-3-oxopropyl)disulfanyl]propanoate
Dimethyl diacetyl cystinate is a disulfide linked L-cysteine compound for proteomics research.
Brand Name:
Vulcanchem
CAS No.:
32381-28-5
VCID:
VC0526195
InChI:
InChI=1S/C12H20N2O6S2/c1-7(15)13-9(11(17)19-3)5-21-22-6-10(12(18)20-4)14-8(2)16/h9-10H,5-6H2,1-4H3,(H,13,15)(H,14,16)/t9-,10-/m0/s1
SMILES:
CC(=O)NC(CSSCC(C(=O)OC)NC(=O)C)C(=O)OC
Molecular Formula:
C12H20N2O6S2
Molecular Weight:
352.4 g/mol
Methyl 2-acetamido-3-[(2-acetamido-3-methoxy-3-oxopropyl)disulfanyl]propanoate
CAS No.: 32381-28-5
Inhibitors
VCID: VC0526195
Molecular Formula: C12H20N2O6S2
Molecular Weight: 352.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 32381-28-5 |
---|---|
Product Name | Methyl 2-acetamido-3-[(2-acetamido-3-methoxy-3-oxopropyl)disulfanyl]propanoate |
Molecular Formula | C12H20N2O6S2 |
Molecular Weight | 352.4 g/mol |
IUPAC Name | methyl (2R)-2-acetamido-3-[[(2R)-2-acetamido-3-methoxy-3-oxopropyl]disulfanyl]propanoate |
Standard InChI | InChI=1S/C12H20N2O6S2/c1-7(15)13-9(11(17)19-3)5-21-22-6-10(12(18)20-4)14-8(2)16/h9-10H,5-6H2,1-4H3,(H,13,15)(H,14,16)/t9-,10-/m0/s1 |
Standard InChIKey | ZTTORBNKJFMGIM-UWVGGRQHSA-N |
Isomeric SMILES | CC(=O)N[C@@H](CSSC[C@@H](C(=O)OC)NC(=O)C)C(=O)OC |
SMILES | CC(=O)NC(CSSCC(C(=O)OC)NC(=O)C)C(=O)OC |
Canonical SMILES | CC(=O)NC(CSSCC(C(=O)OC)NC(=O)C)C(=O)OC |
Appearance | Solid powder |
Description | Dimethyl diacetyl cystinate is a disulfide linked L-cysteine compound for proteomics research. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Dimethyl diacetyl cystinate; NSC-136019; NSC 136019; NSC136019; |
Reference | 1: Weber K, Krämer T, Shafaat HS, Weyhermüller T, Bill E, van Gastel M, Neese F, Lubitz W. A functional [NiFe]-hydrogenase model compound that undergoes biologically relevant reversible thiolate protonation. J Am Chem Soc. 2012 Dec 26;134(51):20745-55. doi: 10.1021/ja309563p. Epub 2012 Dec 12. PubMed PMID: 23194246. 2: Lemes M, Wang F, Stern GA, Ostertag SK, Chan HM. Methylmercury and selenium speciation in different tissues of beluga whales (Delphinapterus leucas) from the western Canadian Arctic. Environ Toxicol Chem. 2011 Dec;30(12):2732-8. doi: 10.1002/etc.684. Epub 2011 Oct 14. PubMed PMID: 21953916. 3: Asaduzzaman AM, Schreckenbach G. Degradation mechanism of methyl mercury selenoamino acid complexes: a computational study. Inorg Chem. 2011 Mar 21;50(6):2366-72. doi: 10.1021/ic1021406. Epub 2011 Feb 17. PubMed PMID: 21329340. 4: Gennari M, Lanfranchi M, Cammi R, Pellinghelli MA, Marchiò L. Mononuclear and polynuclear copper(I) complexes with a new N,N',S-donor ligand and with structural analogies to the copper thionein core. Inorg Chem. 2007 Nov 26;46(24):10143-52. Epub 2007 Nov 1. PubMed PMID: 17973478. |
PubChem Compound | 12997931 |
Last Modified | Nov 11 2021 |
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